Ethyl 2-(piperidin-3-yloxy)acetate
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Overview
Description
Ethyl 2-(piperidin-3-yloxy)acetate is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(piperidin-3-yloxy)acetate typically involves the reaction of piperidine with ethyl chloroacetate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(piperidin-3-yloxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Ethyl 2-(piperidin-3-yloxy)acetate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing piperidine-based pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 2-(piperidin-3-yloxy)acetate involves its interaction with specific molecular targets. The piperidine moiety can interact with various receptors and enzymes, modulating their activity. The compound’s effects are mediated through pathways involving neurotransmitter receptors, ion channels, and other cellular targets .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure similar to ethyl 2-(piperidin-3-yloxy)acetate but without the ester group.
Ethyl 2-(piperidin-2-yloxy)acetate: A structural isomer with the piperidine ring attached at a different position.
Ethyl 2-(piperidin-4-yloxy)acetate: Another isomer with the piperidine ring attached at the fourth position.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the piperidine ring attachment can significantly affect the compound’s interaction with molecular targets and its overall pharmacological profile .
Biological Activity
Ethyl 2-(piperidin-3-yloxy)acetate is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a piperidine ring, which is known for its pharmacological significance. The compound's structure can be represented as follows:
- Chemical Formula : C12H17NO2
- Molecular Weight : 209.27 g/mol
The piperidine moiety contributes to the compound's ability to interact with various biological targets, enhancing its potential therapeutic applications.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of piperidine have been shown to possess broad-spectrum antimicrobial properties against various pathogens, including bacteria and fungi .
Pathogen | Activity | Reference |
---|---|---|
Staphylococcus aureus | Inhibitory effects observed | |
Escherichia coli | Effective against strains | |
Candida albicans | Antifungal activity noted |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. For example, compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer) . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxicity of related compounds, it was found that:
- Cell Line : MCF-7
- IC50 : 15 µM for related piperidine derivatives
This suggests that this compound may also exhibit similar cytotoxic properties, warranting further investigation into its anticancer mechanisms.
Neuroprotective Effects
Piperidine derivatives have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases. This compound could potentially inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease . This inhibition may lead to increased levels of acetylcholine in the brain, enhancing cognitive function.
The proposed mechanism involves:
- Inhibition of AChE : Reducing the breakdown of acetylcholine.
- Antioxidant Activity : Compounds have shown the ability to scavenge free radicals, thereby protecting neuronal cells from oxidative stress.
Anti-inflammatory Properties
This compound may also exhibit anti-inflammatory properties. Research indicates that similar piperidine compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .
Properties
Molecular Formula |
C9H17NO3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
ethyl 2-piperidin-3-yloxyacetate |
InChI |
InChI=1S/C9H17NO3/c1-2-12-9(11)7-13-8-4-3-5-10-6-8/h8,10H,2-7H2,1H3 |
InChI Key |
IGNMURXXCRPMJM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1CCCNC1 |
Origin of Product |
United States |
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